molecular formula C18H21NO3 B6107907 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6107907
M. Wt: 299.4 g/mol
InChI Key: RXFZPESWMNZRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions and a methoxyphenyl group at the 1 position of the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The specific steps are as follows:

    Starting Materials: 2-methoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The aldehyde and amine are mixed in the presence of the acid catalyst and heated to promote cyclization, forming the desired tetrahydroisoquinoline product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline ring, converting it to a fully saturated tetrahydroisoquinoline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology. It has shown promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In neuroprotection, it is believed to modulate neurotransmitter systems, reducing oxidative stress and preventing neuronal apoptosis. In cancer treatment, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Compared to these compounds, 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups and the methoxyphenyl substituent, which may confer distinct pharmacological properties.

Properties

IUPAC Name

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-15-7-5-4-6-13(15)18-14-11-17(22-3)16(21-2)10-12(14)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZPESWMNZRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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